molecular formula C8H6ClNO B13124640 2-Chloro-5-ethynyl-4-methoxypyridine

2-Chloro-5-ethynyl-4-methoxypyridine

Cat. No.: B13124640
M. Wt: 167.59 g/mol
InChI Key: XZZLTDWZFNGNMC-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynyl-4-methoxypyridine is an organic compound with the molecular formula C8H6ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structural features, which include a chloro group, an ethynyl group, and a methoxy group attached to the pyridine ring. These functional groups confer distinct chemical properties and reactivity, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethynyl-4-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The choice of reagents, catalysts, and solvents is crucial to achieving high yields and maintaining product quality. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethynyl-4-methoxypyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield various oxidized derivatives of the ethynyl group.

Scientific Research Applications

2-Chloro-5-ethynyl-4-methoxypyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethynyl-4-methoxypyridine involves its interaction with specific molecular targets and pathways. For example, it has been studied for its ability to inhibit lactate efflux in cells expressing high levels of monocarboxylate transporter 4 (MCT4) . This inhibition can lead to reduced cellular viability and has potential implications for cancer treatment. The compound’s unique structure allows it to interact with specific proteins and enzymes, modulating their activity and affecting various cellular processes.

Comparison with Similar Compounds

2-Chloro-5-ethynyl-4-methoxypyridine can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing specific advantages in various chemical reactions and applications.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-5-ethynyl-4-methoxypyridine

InChI

InChI=1S/C8H6ClNO/c1-3-6-5-10-8(9)4-7(6)11-2/h1,4-5H,2H3

InChI Key

XZZLTDWZFNGNMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C#C)Cl

Origin of Product

United States

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